N-cyclopentyl-2-methoxy-5-methylaniline is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of an aniline structure, along with a methoxy group and a methyl group on the aromatic ring. Its molecular formula is with a molecular weight of 205.30 g/mol. The compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and biological studies.
N-cyclopentyl-2-methoxy-5-methylaniline is classified as an aromatic amine due to its aniline structure, which consists of a phenyl ring bonded to an amino group. The presence of substituents such as the methoxy and cyclopentyl groups modifies its chemical reactivity and biological activity. This compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of N-cyclopentyl-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with cyclopentylamine. This reaction is generally conducted under controlled temperature conditions and may require the presence of a suitable catalyst to achieve high yield and purity.
In industrial applications, large-scale production may utilize batch or continuous processes, optimizing reaction conditions to minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to ensure that the final product meets quality specifications.
The molecular structure of N-cyclopentyl-2-methoxy-5-methylaniline can be represented by its canonical SMILES notation: CC1=CC(=C(C=C1)OC)NC2CCCC2
. The structural features include:
The presence of the methoxy group at the para position relative to the amine group influences both the compound's chemical reactivity and its biological activity.
N-cyclopentyl-2-methoxy-5-methylaniline can undergo several types of chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied.
The mechanism of action for N-cyclopentyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator, modulating enzyme activity or receptor interactions, which can lead to significant pharmacological effects. The exact pathways depend on the biological context in which this compound is studied .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
The physical properties such as melting point and boiling point are not widely reported in available literature but are crucial for practical applications in synthesis and formulation.
N-cyclopentyl-2-methoxy-5-methylaniline has several applications across various scientific domains:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5